1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea
CAS No.: 1396810-00-6
Cat. No.: VC5194848
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396810-00-6 |
|---|---|
| Molecular Formula | C17H19N5O3 |
| Molecular Weight | 341.371 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
| Standard InChI | InChI=1S/C17H19N5O3/c23-17(20-12-3-4-14-15(9-12)25-8-7-24-14)21-13-10-18-16(19-11-13)22-5-1-2-6-22/h3-4,9-11H,1-2,5-8H2,(H2,20,21,23) |
| Standard InChI Key | AVISDYSKJZNGCF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that integrates structural features from multiple bioactive moieties. Its molecular framework includes:
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Benzodioxane group: Known for its role in various pharmacologically active compounds.
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Pyrimidine ring: Commonly found in drugs targeting enzymatic and receptor pathways.
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Urea linkage: A versatile functional group often used in medicinal chemistry for hydrogen bonding and molecular interactions.
This compound is of interest due to its potential applications in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Synthesis
While specific synthesis protocols for this exact compound are not detailed in the provided references, related compounds often follow these steps:
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Formation of the benzodioxane core: Typically synthesized through condensation reactions involving catechols and aldehydes.
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Pyrimidine derivatization: Functionalization of pyrimidine rings with amines or alkyl groups.
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Urea coupling: Urea derivatives are formed via reactions between isocyanates and amines.
Enzyme Inhibition
Compounds with similar structures have demonstrated inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer’s disease and type 2 diabetes .
Anticancer Activity
Urea derivatives have been extensively studied for their antiproliferative effects on cancer cell lines. For example, diaryl ureas have shown significant activity against lung (A549) and colon (HCT-116) cancer cells by targeting kinases such as BRAF .
Spectroscopic Techniques
For similar compounds:
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NMR (1H and 13C): Used to confirm the presence of aromatic protons, urea NH groups, and pyrimidine substituents.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
Molecular Docking
In silico studies often predict binding affinities to target proteins, showing hydrogen bonding interactions facilitated by the urea group and aromatic systems .
Comparative Data Table
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